6-Chloro-N,N-diethylpyrazin-2-amine
Overview
Description
6-Chloro-N,N-diethylpyrazin-2-amine is a versatile chemical compound with the molecular formula C8H12ClN3 and a molecular weight of 185.65 g/mol. It is primarily used in scientific research and has applications in various fields, including analytical sciences, pharmaceutical sciences, and material sciences.
Chemical Reactions Analysis
6-Chloro-N,N-diethylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the chloro group is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
6-Chloro-N,N-diethylpyrazin-2-amine has a wide range of scientific research applications:
Analytical Sciences: It is used in the preparation of molecularly imprinted polymers for selective rebinding of target molecules.
Pharmaceutical Sciences: This compound has shown potential as a drug candidate for treating infections and cancer.
Material Sciences: It has been studied for its potential use in fullerene cages as a carrier compound.
Mechanism of Action
The mechanism of action of 6-Chloro-N,N-diethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to interact with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
6-Chloro-N,N-diethylpyrazin-2-amine can be compared with other similar compounds, such as:
- 6-Chloro-N,N-dipropylpyrazin-2-amine
- 6-Chloro-N-Methylpyrazin-2-amine These compounds share structural similarities but differ in their alkyl groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific diethylamine group, which may confer distinct reactivity and potential applications.
Properties
IUPAC Name |
6-chloro-N,N-diethylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-12(4-2)8-6-10-5-7(9)11-8/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKIIPAATCGXKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650057 | |
Record name | 6-Chloro-N,N-diethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-43-1 | |
Record name | 6-Chloro-N,N-diethyl-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N,N-diethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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